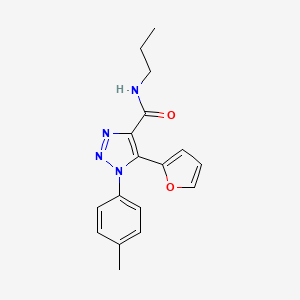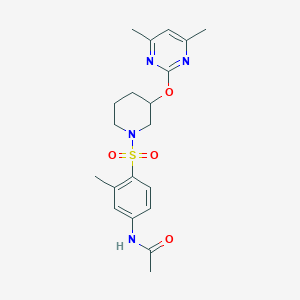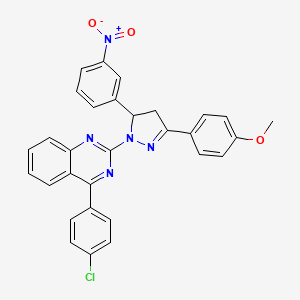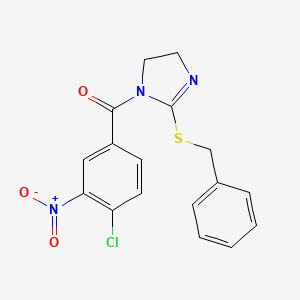![molecular formula C18H16N4O3S B2878045 6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380078-79-3](/img/structure/B2878045.png)
6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one is an organic compound that belongs to the pyridazinone family. This compound has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one involves the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and cancer. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, which leads to a reduction in inflammation and cancer cell growth. Additionally, this compound induces apoptosis in cancer cells, which leads to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of COX-2 and induces apoptosis in cancer cells. In vivo studies have shown that this compound reduces inflammation and inhibits tumor growth in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one in lab experiments include its anti-inflammatory and anti-cancer properties. This compound can be used to study the mechanisms of inflammation and cancer cell growth. Additionally, this compound has been found to have low toxicity in animal models, which makes it a safe candidate for further research.
The limitations of using 6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one in lab experiments include its limited solubility in water and its high cost. Additionally, this compound has not been extensively studied in humans, which limits its potential for clinical applications.
Future Directions
For research on 6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one include the following:
1. Further studies on the mechanism of action of this compound in inflammation and cancer.
2. Studies on the pharmacokinetics and pharmacodynamics of this compound in humans.
3. Development of analogs of this compound with improved solubility and efficacy.
4. Studies on the potential of this compound for use in combination therapy with other anti-inflammatory and anti-cancer drugs.
5. Studies on the potential of this compound for use in other diseases, such as Alzheimer's disease and Parkinson's disease.
6. Development of new synthetic methods for the preparation of this compound.
Synthesis Methods
The synthesis of 6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one has been reported in the literature. The method involves the reaction of 2-(2-methoxyphenyl)pyridazin-3(2H)-one with 1-(1,3-thiazol-4-yl)azetidin-3-one in the presence of a base and a solvent. The reaction yields 6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one as a white solid.
Scientific Research Applications
6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one has been studied for its potential applications in scientific research. This compound has been found to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation and cancer. Additionally, this compound has been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
properties
IUPAC Name |
6-(2-methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-25-16-5-3-2-4-13(16)14-6-7-17(23)22(20-14)12-8-21(9-12)18(24)15-10-26-11-19-15/h2-7,10-12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOAKTGOBBBSKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)C3CN(C3)C(=O)C4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2877964.png)

![1-(2-Methoxyethyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2877967.png)
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2877968.png)
![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2877969.png)








![3-(2-chlorophenyl)-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isoxazole-4-carboxamide](/img/structure/B2877985.png)